3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound belongs to a class of molecules that exhibit significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps. A common approach begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenethylamino group. The final step involves coupling the synthesized intermediate with 3,5-dimethoxybenzamide under specific reaction conditions, usually involving a coupling reagent like EDCI or DCC in an appropriate solvent such as DMF or DCM.
Industrial Production Methods: : While detailed industrial production methods might vary, they often involve similar synthetic routes scaled up with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can enhance reproducibility and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can involve reagents such as m-CPBA, leading to potential functionalization of the aromatic rings. Reduction might involve agents like NaBH4, particularly affecting any carbonyl groups if present.
Common Reagents and Conditions: : Key reagents used include oxidizing agents like m-CPBA and reducing agents like NaBH4, alongside catalysts and solvents like Pd/C in hydrogenation reactions or DMF and DCM for coupling reactions.
Major Products Formed: : The major products from these reactions often retain the core structure but exhibit changes at specific functional groups, leading to derivatives with potentially different biological activities or properties.
Scientific Research Applications
3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has broad applications in various scientific domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with cellular pathways and potential effects on cellular functions.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: : Used in the development of advanced materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity. This compound may interact with signaling pathways or inhibit key enzymes, leading to its observed biological effects. The exact pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compared to similar compounds, 3,5-dimethoxy-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its unique substitution pattern and the presence of both the pyrazolo[3,4-d]pyrimidine core and phenethylamino group.
Similar Compounds
4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidine: Shares the core structure but lacks the dimethoxybenzamide substitution.
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: Similar but without the methoxy groups on the benzamide moiety.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-32-19-12-18(13-20(14-19)33-2)24(31)26-10-11-30-23-21(15-29-30)22(27-16-28-23)25-9-8-17-6-4-3-5-7-17/h3-7,12-16H,8-11H2,1-2H3,(H,26,31)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQIUGAGEIUWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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